![molecular formula C8H5BrN2O B12052095 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- CAS No. 1198277-83-6](/img/structure/B12052095.png)
3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a brominated pyridine derivative, which undergoes cyclization with a suitable aldehyde under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a versatile building block for constructing various bioactive molecules .
Biology: The compound has shown potential in biological studies, particularly in the development of inhibitors for specific enzymes and receptors. Its unique structure allows it to interact with biological targets effectively .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for developing drugs targeting cancer, inflammation, and other diseases .
Industry: In the industrial sector, 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in various synthetic pathways makes it valuable for large-scale production .
Mécanisme D'action
The mechanism of action of 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but lacking the bromine atom.
Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Pyrrolo[3,4-b]pyridine: A structural isomer with different ring fusion.
Uniqueness: 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
1198277-83-6 |
|---|---|
Formule moléculaire |
C8H5BrN2O |
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
4-bromo-3H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-5H |
Clé InChI |
QJWUFFHQWVUITC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Br)C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)
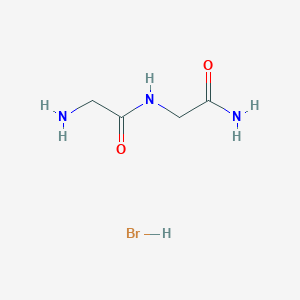
![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

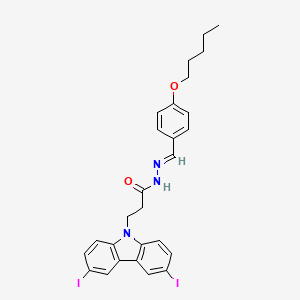
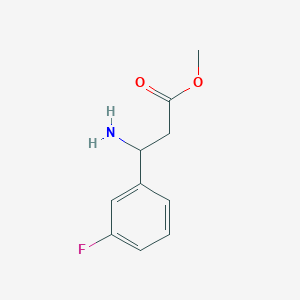
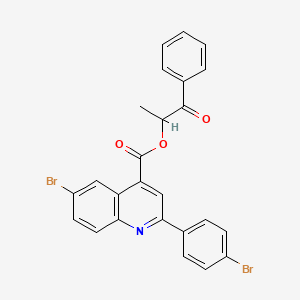
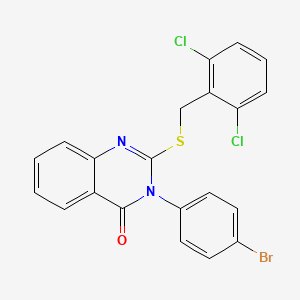

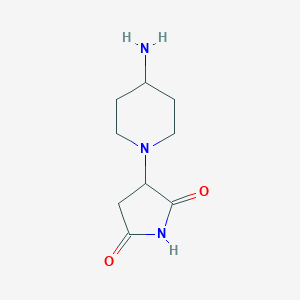
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052085.png)
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)

